N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. Computational methods like density functional theory (DFT) can also be used to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the conditions under which the reaction occurs, the yield of the reaction, and the properties of the products .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, reactivity, etc. These properties can be measured experimentally or predicted using computational methods .Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis and Characterization Methods : The development of efficient synthetic routes for related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid illustrates advanced methodologies in the synthesis of complex molecules. These methods are crucial for producing potential pharmacological agents with high purity and yield, facilitating their study and application in various scientific domains (Hirokawa, Horikawa, & Kato, 2000).
Catalytic Processes for Functionalization : The use of palladium-catalysed aminocarbonylation, as demonstrated in the synthesis of N-substituted nicotinamides and related compounds, represents a significant area of research. These catalytic processes enable the functionalization of nitrogen-containing heterocycles, which are foundational to developing new pharmacologically active molecules (Takács, Jakab, Petz, & Kollár, 2007).
Crystal Structure Analysis : The detailed study and crystal structure analysis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide contribute to understanding the molecular conformation and electronic properties essential for the drug design process. Such analyses provide insights into the interaction mechanisms of potential drug molecules with biological targets (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Potential Applications
Radioligand Development : The synthesis of radiolabeled compounds for imaging purposes, such as [(11)C]MK-1064 for orexin-2 receptor imaging, highlights the application of related molecules in diagnostic and therapeutic monitoring. This area of research is pivotal for developing new imaging agents and techniques for medical diagnostics (Gao, Wang, & Zheng, 2016).
Mechanism of Action
Target of Action
The primary targets of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide are currently unknown This compound is a novel chemical entity and its interaction with biological targets has not been extensively studied
Mode of Action
Based on its structural similarity to other furan derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide’s action are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s action
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-14(21-12)13-2-1-5-20-13/h1-8H,9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSUWPBOVQPBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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